Tyrosyl-prolyl-glycyl-glycine
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Overview
Description
Tyrosyl-prolyl-glycyl-glycine is a tetrapeptide composed of the amino acids tyrosine, proline, glycine, and glycine. Peptides like this one play crucial roles in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-prolyl-glycyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-prolyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid substitutions are typically performed during the synthesis phase using different protected amino acids.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Tyrosyl-prolyl-glycyl-glycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of tyrosyl-prolyl-glycyl-glycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the biological context and the specific modifications of the peptide.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Histidyl-Glycyl): Another cyclic dipeptide with different biological properties.
Cyclo(Tyrosyl-Prolyl): Shares the tyrosine and proline residues but differs in structure and function.
Cyclo(Phenylalanyl-Phenylalanyl): Contains phenylalanine residues, offering a different set of interactions and applications.
Uniqueness
Tyrosyl-prolyl-glycyl-glycine is unique due to its specific sequence and the presence of two glycine residues, which confer flexibility and distinct chemical properties. This uniqueness makes it valuable for studying peptide behavior and developing novel applications.
Properties
CAS No. |
85563-30-0 |
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Molecular Formula |
C18H24N4O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O6/c19-13(8-11-3-5-12(23)6-4-11)18(28)22-7-1-2-14(22)17(27)21-9-15(24)20-10-16(25)26/h3-6,13-14,23H,1-2,7-10,19H2,(H,20,24)(H,21,27)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
UKPGFKQVRITNFM-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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